molecular formula C16H20O6P2S3 B1682015 Temephos CAS No. 3383-96-8

Temephos

Cat. No.: B1682015
CAS No.: 3383-96-8
M. Wt: 466.5 g/mol
InChI Key: WWJZWCUNLNYYAU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Temephos primarily targets the larval stage of mosquitoes . It disrupts the nervous system of mosquito larvae by inhibiting an enzyme called acetylcholinesterase . This enzyme is crucial for proper nerve impulse transmission .

Mode of Action

This compound, an organophosphate larvicide, acts as a non-systemic insecticide . It interacts with its targets by inhibiting the enzyme acetylcholinesterase, which is essential for the transmission of nerve impulses . This inhibition disrupts the normal functioning of the nervous system in the mosquito larvae, leading to their death before they can reach the adult stage .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of the compound into various metabolites . Metabolic pathways, such as those involving carboxylesterases (CCEs), are active against this compound . The compound is extensively metabolized, with at least eleven metabolites detected, including this compound-sulfoxide (Tem-SO), this compound-oxon (Tem-oxon), this compound-oxon-sulfoxide (Tem-oxon-SO), and this compound-oxon-SO-monohydrolyzed (Tem-oxon-SO-OH) .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is well absorbed and extensively metabolized . It is widely distributed throughout the body and preferentially stored in adipose tissue . The compound is biotransformed into reactive metabolites such as Tem-oxons, Tem-dioxons, and bisphenol S (BPS) . The most abundant metabolite of this compound, Tem-SO2-OH, could be used as an exposure biomarker for toxicokinetic modeling .

Result of Action

The primary result of this compound action is the death of mosquito larvae before they reach the adult stage . By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of the nervous system in the larvae, leading to their death . This makes this compound an effective tool for controlling disease-carrying mosquitoes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound is used to treat water infested with disease-carrying insects, including mosquitoes, midges, and black fly larvae . This compound easily undergoes fast photooxidation under ambient conditions, forming more toxic subproducts . Therefore, the efficacy and stability of this compound can be affected by environmental conditions such as light exposure .

Biochemical Analysis

Biochemical Properties

Temephos interacts with various biomolecules, primarily enzymes such as acetylcholinesterase (AChE). It inhibits AChE, leading to an accumulation of acetylcholine in the synaptic cleft, which in turn disrupts nerve signal transmission . This mechanism is common to many organophosphates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to decrease sperm quality and fertilization rate in rat reproductive tissues . It also affects the central nervous system of larvae, resulting in death before reaching the adult stage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically enzymes. It inhibits the action of AChE, an enzyme crucial for nerve signal transmission . This inhibition disrupts normal cellular function and can lead to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, a study showed that the duration of this compound residual effects in household-owned large tanks was much shorter than expected, allowing early reinfestation post-treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study on rats showed that this compound decreased sperm quality and fertilization rate at recommended safe concentrations .

Metabolic Pathways

This compound is well absorbed, extensively metabolized, widely distributed, and preferentially stored in adipose tissue . It is biotransformed into reactive metabolites such as Tem-oxons, Tem-dioxons, and bisphenol S (BPS) .

Transport and Distribution

This compound is distributed and metabolized in all tissues, with the highest levels observed in the adipose tissue . It is also found in higher concentrations in the epididymis than in the testis .

Subcellular Localization

Given its lipophilic nature and its observed accumulation in adipose tissue , it can be inferred that this compound may localize in lipid-rich areas of the cell

Properties

IUPAC Name

[4-(4-dimethoxyphosphinothioyloxyphenyl)sulfanylphenoxy]-dimethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C16H20O6P2S3/c1-17-23(25,18-2)21-13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22-24(26,19-3)20-4/h5-12H,1-4H3
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InChI Key

WWJZWCUNLNYYAU-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC)OC
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Molecular Formula

C16H20O6P2S3
Record name TEMEPHOS
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DSSTOX Substance ID

DTXSID1032484
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Molecular Weight

466.5 g/mol
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Physical Description

Temephos appears as white crystalline solid or liquid (above 87 °F). Used as an insecticide. Technical grade is a viscous brown liquid. (NIOSH, 2022), White, crystalline solid or liquid (above 87 degrees F). [insecticide] [Note: Technical grade is a viscous, brown liquid.]; [NIOSH], COLOURLESS OR WHITE CRYSTALS OR LIQUID., White, crystalline solid or liquid (above 87 °F)., White, crystalline solid or liquid (above 87 °F). [insecticide] [Note: Technical grade is a viscous, brown liquid.]
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Boiling Point

248 to 257 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 248-257 °F (decomposes), 248-257 °F (Decomposes)
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Flash Point

ABATE 4-E 167 °F (Closed Cup); ABATE 6-E 109 °F (Closed Cup); ABATE 200-E 113 °F (Closed Cup); ABATE 500-E 142 °F (Closed Cup)
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Solubility

Insoluble (NIOSH, 2023), Soluble in common organic solvents such as diethyl ether, aromatic and chlorinated hydrocarbons., Soluble in acetonitrile, carbon tetrachloride, ether, toluene, In hexane, 9.6 g/L, In water, 9.0X10-6 g/L at 10 °C; 2.7X10-4 g/L at 20 °C; 7.0X10-4 g/L at 30 °C, In water, 0.27 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

1.32 (NIOSH, 2023) - Denser than water; will sink, 1.3 g/cu cm, 1.3 g/cm³, 1.32
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Vapor Pressure

7e-08 mmHg at 77 °F (NIOSH, 2023), 0.00000007 [mmHg], Vapor pressure at 25 °C: negligible, 0.00000007 mmHg at 77 °F, (77 °F): 0.00000007 mmHg
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Mechanism of Action

Abate is a cholinesterase inhibiting insecticide., Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/
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Color/Form

Colorless crystals, White, crystalline solid or liquid (above 87 degrees F) [Note: Technical grade is a brown, viscous liquid].

CAS No.

3383-96-8
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Record name Phosphorothioic acid, Op,Op'-(thiodi-4,1-phenylene) Op,Op,Op',Op'-tetramethyl ester
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Melting Point

87 °F (NIOSH, 2023), 30.0-30.5 °C, 30 °C, 87 °F
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/956
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TEMEPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0199
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TEMEPHOS (ABATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/358
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Temephos
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0589.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of temephos in mosquitoes?

A1: this compound, like other organophosphates, primarily targets acetylcholinesterase (AChE) in mosquitoes. [, , ]

Q2: How does this compound affect acetylcholinesterase (AChE) activity?

A2: this compound inhibits AChE, an enzyme crucial for nerve impulse transmission. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately leading to paralysis and death of the mosquito larvae. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H20O6P2S3, and its molecular weight is 466.5 g/mol. []

Q4: Is there any information available on the spectroscopic data of this compound?

A4: While the provided research papers do not delve into the specific spectroscopic data of this compound, such information can be found in chemical databases like PubChem and ChemSpider.

Q5: How does water turnover affect the effectiveness of this compound?

A6: High water turnover rates, often caused by frequent refilling of water storage containers, can significantly reduce the residual effect of this compound, impacting its overall effectiveness. []

Q6: What is the role of esterases in this compound resistance?

A7: Studies have shown that elevated esterase activity is a significant mechanism of this compound resistance in Aedes aegypti. These enzymes can metabolize this compound into less toxic compounds, reducing its effectiveness. [, ]

Q7: How does the formulation of this compound affect its efficacy?

A8: Research indicates that this compound formulated as zeolite granules (ZG) exhibits similar efficacy to the sand granule (SG) formulation while lacking the unpleasant odor associated with SGs. []

Q8: Are there any alternative formulations of this compound being explored?

A9: Yes, research has investigated the use of kenaf cellulose nanofiber (KCNF) as a renewable and biodegradable carrier for this compound. This formulation has shown promising results in controlling Aedes aegypti larvae. [, ]

Q9: How widespread is this compound resistance in Aedes aegypti populations?

A10: Research indicates that this compound resistance in Aedes aegypti is a growing concern. In Brazil, for example, resistance has been spreading since the early 2000s, compromising control efforts. []

Q10: Are there geographical variations in this compound resistance?

A11: Yes, studies have shown varying levels of this compound resistance in Aedes aegypti populations across different geographical locations. [, ]

Q11: Is there cross-resistance between this compound and other insecticides?

A12: Cross-resistance between this compound and other insecticides, particularly within the organophosphate class, is a possibility and requires further investigation. [, ]

Q12: What are the potential adverse effects of this compound on non-target organisms?

A13: While this compound is generally considered safe for humans at recommended doses, studies have shown potential toxicity to aquatic organisms. Its impact on indigenous predators of mosquito larvae, such as Toxorhynchites splendens and Micronecta sp., necessitates further investigation for environmental safety. [, ]

Q13: What is the effect of this compound exposure on male reproductive health in animal models?

A14: Studies on rats have indicated that this compound exposure, even at the recommended safe concentration, can adversely affect sperm quality and fertilization capacity. []

Q14: What is being done to mitigate the potential environmental impact of this compound?

A15: Research into alternative larvicides, like Bacillus thuringiensis var. israelensis (Bti), and exploration of biodegradable this compound carriers like KCNF are steps towards mitigating its environmental impact. [, ]

Q15: What are some alternatives to this compound for controlling mosquito larvae?

A16: Bacillus thuringiensis var. israelensis (Bti) is a biolarvicide showing effectiveness against Aedes aegypti larvae and is considered a safer alternative to this compound. [] Other alternatives include larvicides like pyriproxyfen and insect growth regulators. []

Q16: What tools are used to study this compound resistance?

A17: Tools like the World Health Organization (WHO) bioassay protocols are crucial for evaluating this compound susceptibility in mosquito populations. Advanced techniques like quantitative proteomics help researchers understand the protein expression profiles associated with this compound resistance. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.